molecular formula C10H11BrClNO B2598805 N-(4-bromo-2,3-dimethylphenyl)-2-chloroacetamide CAS No. 592474-66-3

N-(4-bromo-2,3-dimethylphenyl)-2-chloroacetamide

Cat. No.: B2598805
CAS No.: 592474-66-3
M. Wt: 276.56
InChI Key: FRKOKYYNDULERS-UHFFFAOYSA-N
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Description

N-(4-bromo-2,3-dimethylphenyl)-2-chloroacetamide is an organic compound with the molecular formula C10H11BrClNO It is a derivative of acetamide, featuring a bromo-substituted phenyl ring and a chloroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2,3-dimethylphenyl)-2-chloroacetamide typically involves the reaction of 4-bromo-2,3-dimethylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Starting Materials: 4-bromo-2,3-dimethylaniline and chloroacetyl chloride.

    Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at a low temperature (0-5°C) to control the exothermic nature of the reaction.

    Procedure: The chloroacetyl chloride is added dropwise to a solution of 4-bromo-2,3-dimethylaniline and triethylamine in dichloromethane. The mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling: Large quantities of starting materials are handled using automated systems.

    Controlled Reaction Conditions: Temperature and pH are carefully monitored and controlled to ensure consistent product quality.

    Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2,3-dimethylphenyl)-2-chloroacetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetamide group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom or other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or THF.

Major Products

    Substitution Products: Formation of N-(4-bromo-2,3-dimethylphenyl)-2-azidoacetamide or N-(4-bromo-2,3-dimethylphenyl)-2-thioacetamide.

    Oxidation Products: Formation of this compound sulfoxide or sulfone.

    Reduction Products: Formation of N-(4-bromo-2,3-dimethylphenyl)acetamide.

Scientific Research Applications

N-(4-bromo-2,3-dimethylphenyl)-2-chloroacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,3-dimethylphenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2,3-dimethylphenyl)acetamide
  • N-(4-bromo-2,3-dimethylphenyl)-2-nitrobenzamide
  • N-(4-bromo-2,3-dimethylphenyl)-2,4-dichlorobenzamide

Uniqueness

N-(4-bromo-2,3-dimethylphenyl)-2-chloroacetamide is unique due to its specific substitution pattern and the presence of both bromo and chloro groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(4-bromo-2,3-dimethylphenyl)-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c1-6-7(2)9(4-3-8(6)11)13-10(14)5-12/h3-4H,5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKOKYYNDULERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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